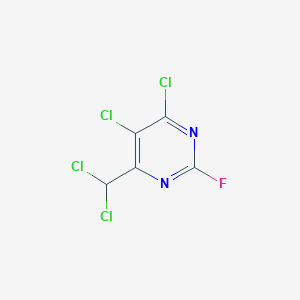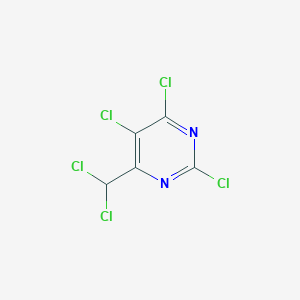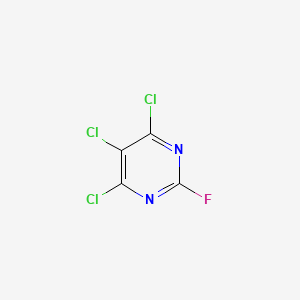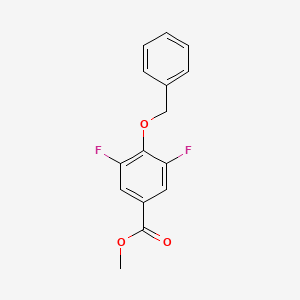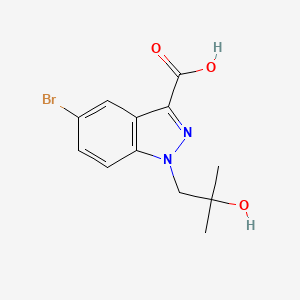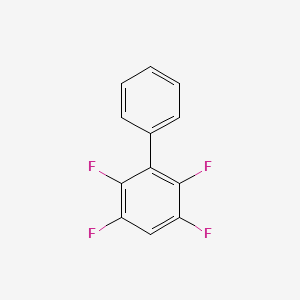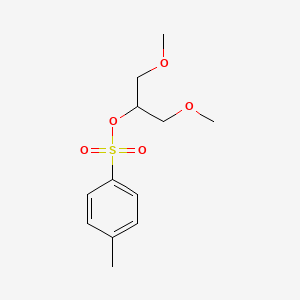
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester (T4SMME) is a sulfonated ester of toluene with a unique chemical structure. It is a synthetic compound that is used in a variety of scientific applications. T4SMME has been studied extensively in recent years due to its potential applications in the fields of chemistry, biochemistry, and pharmacology.
科学的研究の応用
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has a variety of scientific applications. It is used as a reagent in organic synthesis, as an electrolyte in electrochemistry, and as a catalyst in polymerization reactions. It is also used as a stabilizer in pharmaceuticals, as a surfactant in cosmetics, and as a corrosion inhibitor in industrial applications. Additionally, this compound has been studied for its potential applications in biochemistry, pharmacology, and drug delivery.
作用機序
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has a unique chemical structure that allows it to interact with other molecules in a variety of ways. It is capable of forming hydrogen bonds with other molecules, and it can also act as an electron donor or acceptor. Additionally, this compound has been found to interact with enzymes and receptors, which can affect their activity. This allows this compound to act as an agonist or antagonist of certain biological pathways.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to interact with enzymes and receptors, which can lead to changes in their activity. Additionally, this compound has been found to affect the expression of certain genes and proteins, and it can also affect the activity of certain signaling pathways. Finally, this compound has been found to have an effect on cell proliferation and apoptosis.
実験室実験の利点と制限
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive and easily accessible compound. Additionally, it is a stable compound that is not easily degraded. However, this compound has some limitations, such as its low solubility in water and its potential to interact with other molecules.
将来の方向性
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has the potential to be used in a variety of scientific applications. It could be used as a reagent in organic synthesis, as an electrolyte in electrochemistry, or as a catalyst in polymerization reactions. Additionally, it could be used as a stabilizer in pharmaceuticals, as a surfactant in cosmetics, or as a corrosion inhibitor in industrial applications. Furthermore, this compound could be studied for its potential applications in biochemistry, pharmacology, and drug delivery. Finally, this compound could be used to study the effects of environmental pollutants on biological systems.
合成法
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester is synthesized by reacting toluene with sulfuric acid and 2-methoxy-1-methoxymethyl-ethyl ester. This reaction produces a sulfonated ester of toluene with a unique chemical structure. The reaction is conducted in a mixture of water and methanol, and the resulting product is a white, crystalline solid. The reaction can be catalyzed by an acid or base, and the reaction temperature can be adjusted to achieve the desired product.
特性
IUPAC Name |
1,3-dimethoxypropan-2-yl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5S/c1-10-4-6-12(7-5-10)18(13,14)17-11(8-15-2)9-16-3/h4-7,11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONXBTYTMQIMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(COC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)



